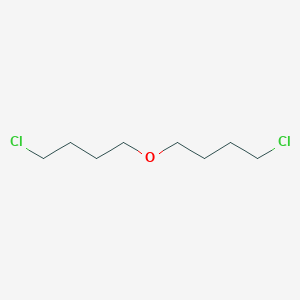

Bis(4-chlorobutyl) ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26978. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-(4-chlorobutoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBMXMKIKMJQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)COCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064241 | |

| Record name | Butane, 1,1'-oxybis[4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-96-9 | |

| Record name | 1,1′-Oxybis[4-chlorobutane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chlorobutyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorobutyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-oxybis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-oxybis[4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorobutyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-chlorobutyl) ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLK2VTH5VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-chlorobutyl) ether (CAS: 6334-96-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and handling procedures for Bis(4-chlorobutyl) ether. The information is intended to support laboratory research and drug development activities.

Chemical and Physical Properties

This compound is a chlorinated aliphatic ether.[1] It is typically encountered as a colorless to light yellow, clear liquid.[2][3][4] This compound serves as a key intermediate in various organic syntheses, most notably in the pharmaceutical industry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6334-96-9 | [1][2][5][6] |

| Molecular Formula | C₈H₁₆Cl₂O | [5][6][7] |

| Molecular Weight | 199.12 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [2][4] |

| Boiling Point | 129-131 °C at 10 mmHg | [8] |

| Density | 1.081 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.459 | [8] |

| Purity | >98.0% (GC) | [2][3] |

Safety and Handling

This compound is classified as a hazardous chemical.[4] Adherence to strict safety protocols is mandatory when handling this substance.

Table 2: Hazard Identification and Safety Precautions

| Category | Information | Source(s) |

| GHS Classification | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | [5][9] |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [2][3][5] |

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501 | [2][5] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter. | |

| Storage | Store at room temperature, recommended in a cool and dark place (<15°C). Keep containers tightly closed in a dry, cool and well-ventilated place. | [2][3][4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |

| First Aid (Skin) | Wash with plenty of soap and water. | [2][5] |

| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2][4] |

General Handling Advice: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid contact with skin, eyes, and clothing. Do not eat, drink or smoke when using this product.[2][5] Wash hands and any exposed skin thoroughly after handling.[4][5]

Experimental Protocols & Synthesis

General Application: this compound is primarily used as a key pharmaceutical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), such as Paroxetine.[1]

Visualized Workflows

Due to the lack of specific biological signaling pathway information for this chemical intermediate, the following diagrams illustrate logical workflows relevant to its handling and use in a research context.

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Caption: The role of this compound as an intermediate in a multi-step synthesis.

References

- 1. apicule.com [apicule.com]

- 2. This compound | 6334-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 6334-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chembk.com [chembk.com]

- 9. fishersci.es [fishersci.es]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 1-chloro-4-(4-chlorobutoxy)butane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-chloro-4-(4-chlorobutoxy)butane (CAS No. 6334-96-9). Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical and safety information with theoretical predictions for its spectroscopic and reactive properties based on analogous, well-characterized molecules.

Molecular Structure and Properties

1-chloro-4-(4-chlorobutoxy)butane, also known as bis(4-chlorobutyl) ether, is a symmetrical ether with two chlorobutyl chains. The presence of both ether and alkyl chloride functional groups suggests a versatile reactivity profile, making it a potentially useful intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of 1-chloro-4-(4-chlorobutoxy)butane

| Property | Value | Reference |

| CAS Number | 6334-96-9 | [1] |

| Molecular Formula | C₈H₁₆Cl₂O | [2] |

| Molecular Weight | 199.12 g/mol | [2] |

| Density | 1.081 g/mL at 25 °C | [3] |

| Boiling Point | 129-131 °C at 10 mmHg | [3] |

| Refractive Index | n20/D 1.459 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES | ClCCCCOCCCCCl | |

| InChI | 1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 |

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent methylene groups in the symmetrical structure.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-chloro-4-(4-chlorobutoxy)butane

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂-Cl | ~3.55 | Triplet (t) | 4H | Deshielded by the electronegative chlorine atom. Similar to the α-methylene group in 1-chlorobutane.[4] |

| -O-CH₂- | ~3.45 | Triplet (t) | 4H | Deshielded by the electronegative oxygen atom of the ether. |

| -O-CH₂-CH₂- | ~1.85 | Multiplet (m) | 4H | Adjacent to the methylene group bonded to oxygen. |

| -CH₂-CH₂-Cl | ~1.65 | Multiplet (m) | 4H | Adjacent to the methylene group bonded to chlorine. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-chloro-4-(4-chlorobutoxy)butane

| Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂-Cl | ~45 | Carbon directly attached to the chlorine atom. Similar to the C1 in 1-chlorobutane.[5] |

| -O-CH₂- | ~70 | Carbon directly attached to the ether oxygen. |

| -O-CH₂-CH₂- | ~30 | Carbon beta to the ether oxygen. |

| -CH₂-CH₂-Cl | ~28 | Carbon beta to the chlorine atom. |

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of C-O and C-Cl bonds, as well as McLafferty rearrangements. The presence of two chlorine atoms should lead to characteristic M+2 and M+4 isotope peaks.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 198/200/202 | [C₈H₁₆Cl₂O]⁺ | Molecular ion (M⁺). The isotopic pattern for two chlorine atoms (3:2:1 ratio) should be observable. |

| 163/165 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 93/95 | [C₄H₈ClO]⁺ | Cleavage of the ether bond. |

| 92/94 | [C₄H₈Cl]⁺ | Butyl chloride cation radical. |

| 56 | [C₄H₈]⁺ | Loss of HCl from the butyl chloride fragment. A common fragment for 1-chlorobutane.[6] |

Proposed Synthesis Protocol

A plausible method for the synthesis of 1-chloro-4-(4-chlorobutoxy)butane is the Williamson ether synthesis, starting from 1,4-dichlorobutane and 4-chloro-1-butanol.

Reaction:

Cl(CH₂)₄OH + NaH → Cl(CH₂)₄ONa + H₂ Cl(CH₂)₄ONa + Cl(CH₂)₄Cl → Cl(CH₂)₄O(CH₂)₄Cl + NaCl

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-chloro-1-butanol (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Ether Synthesis: To the resulting sodium 4-chlorobutoxide solution, add 1,4-dichlorobutane (1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield 1-chloro-4-(4-chlorobutoxy)butane.

Safety and Handling

1-chloro-4-(4-chlorobutoxy)butane is classified as a hazardous substance.

Table 5: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the proposed synthesis and characterization workflow for 1-chloro-4-(4-chlorobutoxy)butane.

Caption: Proposed Synthesis and Characterization Workflow.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of Bis(4-chlorobutyl) ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-chlorobutyl) ether, also known by its IUPAC name 1-chloro-4-(4-chlorobutoxy)butane, is a chemical intermediate with the molecular formula C₈H₁₆Cl₂O.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data. Due to its bifunctional nature, containing two reactive chlorobutyl groups, this compound serves as a versatile building block in organic synthesis.

Physical and Chemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆Cl₂O | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| CAS Number | 6334-96-9 | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 129-131 °C at 10 mmHg110-112 °C at 0.5 mmHg | |

| Density | 1.081 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.459 | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |

| Purity | >98.0% (GC) | [1][2] |

Experimental Protocols

Synthesis of this compound (4,4'-Dichlorodibutyl ether)

A well-established procedure for the synthesis of this compound is documented in Organic Syntheses.[3] The reaction involves the treatment of tetrahydrofuran with phosphorus oxychloride and concentrated sulfuric acid.

Materials:

-

Tetrahydrofuran (dry)

-

Phosphorus oxychloride

-

Concentrated sulfuric acid

-

Ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice

Equipment:

-

2-liter three-necked flask

-

Mercury-sealed stirrer

-

Reflux condenser with a calcium chloride tube

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (modified Claisen flask)

Procedure:

-

In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g (406 ml, 5 moles) of dry tetrahydrofuran.

-

Cool the flask in an ice bath and begin stirring. Rapidly add 256 g (153 ml, 1.67 moles) of phosphorus oxychloride.

-

After cooling the mixture to 10–15 °C, add 50 ml of concentrated sulfuric acid over 3–10 minutes, ensuring the temperature does not exceed 40 °C.[3]

-

Remove the ice bath and cautiously heat the mixture. An exothermic reaction will commence at approximately 88–90 °C. Maintain the temperature between 90–100 °C by cooling or gentle heating as needed until the exothermic reaction subsides. Continue heating for an additional 10 minutes.[3]

-

Add 600 ml of water to the reaction mixture and heat under reflux for 30 minutes.

-

Distill the mixture through a downward condenser until the vapor temperature reaches 99–100 °C.[3]

-

Cool the dark reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with 225 ml of ether.

-

Wash the ether extract with four 100-ml portions of water.

-

Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the ether by distillation.

-

Fractionally distill the residual liquid under reduced pressure using a modified Claisen flask to obtain the pure this compound. The product distills at 84–86 °C/0.5 mm.[3]

Determination of Boiling Point

The boiling point of this compound can be determined using a standard micro-boiling point or distillation method.

Procedure (Micro-Boiling Point):

-

Place a small amount of the purified liquid into a small test tube.

-

Invert a sealed capillary tube into the liquid.

-

Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., oil bath).

-

Heat the bath slowly and observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.

Procedure:

-

Accurately weigh a clean and dry pycnometer or a graduated cylinder.

-

Fill the container with a known volume of this compound.

-

Reweigh the container with the liquid.

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

Chemical Properties and Reactivity

Stability: this compound is stable under normal storage conditions.

Reactivity: The presence of the two primary chloroalkane functional groups makes this compound a reactive intermediate for various nucleophilic substitution reactions. It is incompatible with strong oxidizing agents. When heated to decomposition, it may emit toxic vapors of hydrogen chloride.

Spectral Data Analysis

While specific high-resolution spectra are not publicly available without subscriptions, the expected spectral characteristics can be predicted based on the structure of this compound. ChemicalBook indicates the availability of 1H NMR, 13C NMR, and IR spectra for this compound.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of methylene protons:

-

-O-CH₂- : A triplet deshielded by the adjacent oxygen atom.

-

-CH₂-Cl : A triplet deshielded by the adjacent chlorine atom.

-

-CH₂-CH₂- : A multiplet resulting from coupling to the adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show four distinct signals for the four non-equivalent carbon atoms in the butyl chain. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and chlorine atoms, with the carbons directly bonded to these heteroatoms appearing at lower field (higher ppm). The expected chemical shift ranges are:

-

C-O : 50 - 100 ppm

-

C-Cl : 30 - 60 ppm

-

C-C : 0 - 50 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorptions:

-

C-H stretch (alkane): Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-O-C stretch (ether): A strong, characteristic absorption in the 1050-1150 cm⁻¹ region.[6]

-

C-Cl stretch: An absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (199.12 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by M+2 and M+4 peaks, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[7][8] Fragmentation of the chlorobutyl chain is also expected.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. The provided experimental protocols for its synthesis and characterization are robust and reproducible. While detailed spectral data requires access to specialized databases, the expected spectral features are predictable based on its molecular structure. This technical guide serves as a comprehensive resource for researchers and professionals working with this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound(6334-96-9) 13C NMR [m.chemicalbook.com]

- 5. This compound(6334-96-9) IR Spectrum [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Solubility of 4,4'-Dichlorodibutyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dichlorodibutyl ether. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, data for structurally analogous compounds, and a detailed experimental protocol for determining solubility. This approach empowers researchers to assess its compatibility with a wide range of organic solvents for various applications, including chemical synthesis, purification, and formulation development.

Core Principles of Solubility: A Qualitative Assessment

The fundamental principle of "like dissolves like" provides a strong initial framework for predicting the solubility of 4,4'-Dichlorodibutyl ether.[1] As a haloalkane ether, its molecular structure features a central ether oxygen atom flanked by two butyl chains, each terminated with a chlorine atom. This structure imparts a degree of polarity due to the electronegative chlorine and oxygen atoms, but the molecule is dominated by the nonpolar hydrocarbon chains.

Consequently, 4,4'-Dichlorodibutyl ether is expected to be readily soluble in a variety of organic solvents.[2] It is anticipated to exhibit good miscibility with non-polar solvents, such as hydrocarbons (e.g., hexane, toluene), and weakly polar solvents. Its solubility in more polar solvents will be influenced by the balance between the polar functional groups and the nonpolar alkyl chains.

Solubility Data for 4,4'-Dichlorodibutyl Ether and Analogous Compounds

While specific quantitative solubility data for 4,4'-Dichlorodibutyl ether is scarce, qualitative information is available. Furthermore, examining the solubility of structurally similar compounds, such as dibutyl ether and 1,4-dichlorobutane, can provide valuable insights into its expected behavior. Dibutyl ether shares the same ether functional group and butyl chains but lacks the terminal chlorine atoms, making it less polar. 1,4-Dichlorobutane possesses the dichlorinated butyl structure but lacks the central ether linkage.

| Compound | Solvent | Temperature (°C) | Solubility |

| 4,4'-Dichlorodibutyl ether | Chloroform | Not Specified | Slightly Soluble[3] |

| Ethyl Acetate | Not Specified | Slightly Soluble[3] | |

| Dibutyl ether | Acetone | Not Specified | Soluble[4][5] |

| Benzene | Not Specified | Miscible[6] | |

| Most Organic Solvents | Not Specified | Miscible[6] | |

| Water | 25 | 300 mg/L[6] | |

| Water | 20 | 0.113 g/L[7] | |

| 1,4-Dichlorobutane | Organic Solvents | Not Specified | Readily Soluble[2] |

| Alcohols | Not Specified | Relatively Higher Solubility[8] | |

| Aromatics | Not Specified | Relatively Higher Solubility[8] | |

| Esters | Not Specified | Relatively Higher Solubility[8] | |

| Water | 20 | 0.24 g/100 mL[2] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of 4,4'-Dichlorodibutyl ether in an organic solvent of interest. This protocol is based on the isothermal equilibrium method, which is a standard and reliable technique.

Objective: To determine the saturation solubility of 4,4'-Dichlorodibutyl ether in a selected organic solvent at a specific temperature.

Materials:

-

4,4'-Dichlorodibutyl ether (solute)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or another appropriate method).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4,4'-Dichlorodibutyl ether to a series of vials. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

To each vial, add a known volume or mass of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 4,4'-Dichlorodibutyl ether.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × Volume of filtered solution (mL) / Weight of filtered solution (g)) × Density of solvent (g/mL) × 100

-

Alternatively, if a calibration curve is used, the concentration of the undiluted supernatant can be directly determined and expressed in appropriate units (e.g., mg/mL, mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4,4'-Dichlorodibutyl ether and the selected organic solvents before starting the experiment.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application involving 4,4'-Dichlorodibutyl ether requires a systematic approach. The following diagram, generated using the DOT language, illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable organic solvent.

Conclusion

While direct quantitative solubility data for 4,4'-Dichlorodibutyl ether remains limited, a strong understanding of its chemical structure and the solubility of analogous compounds provides a solid basis for predicting its behavior in various organic solvents. This guide offers a framework for this assessment, complemented by a detailed experimental protocol to enable researchers to generate precise solubility data tailored to their specific needs. The provided logical workflow for solvent selection further aids in making informed decisions for successful experimental and process design. By combining theoretical principles with empirical determination, researchers and drug development professionals can effectively utilize 4,4'-Dichlorodibutyl ether in their work.

References

- 1. Khan Academy [khanacademy.org]

- 2. lookchem.com [lookchem.com]

- 3. BIS(4-CHLOROBUTYL) ETHER CAS#: 6334-96-9 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Dibutyl ether - Wikipedia [en.wikipedia.org]

- 6. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Spectral Data of Bis(4-chlorobutyl) ether

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for bis(4-chlorobutyl) ether (CAS RN: 6334-96-9). This crucial chemical intermediate, with the molecular formula C₈H₁₆Cl₂O, plays a significant role in various synthetic applications. The following sections present detailed spectral data, experimental protocols, and a workflow for spectral analysis to facilitate its use in research and development.

Spectroscopic Data Summary

The spectral data for this compound has been compiled from the Spectral Database for Organic Compounds (SDBS), a reliable source for high-quality spectral information. The quantitative data are summarized in the tables below for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.56 | Triplet | 4H | -CH₂-Cl |

| 3.44 | Triplet | 4H | -O-CH₂- |

| 1.78 | Quintet | 4H | -CH₂-CH₂-Cl |

| 1.65 | Quintet | 4H | -O-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 70.8 | -O-C H₂- |

| 45.0 | -C H₂-Cl |

| 30.1 | -C H₂-CH₂-Cl |

| 26.8 | -O-CH₂-C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2945 | Strong | C-H stretch (alkane) |

| 2868 | Strong | C-H stretch (alkane) |

| 1458 | Medium | C-H bend (alkane) |

| 1113 | Strong | C-O-C stretch (ether) |

| 654 | Strong | C-Cl stretch (alkyl halide) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 198 | 5 | [M]⁺ (Molecular ion, ³⁵Cl, ³⁵Cl) |

| 200 | 3 | [M+2]⁺ (³⁵Cl, ³⁷Cl) |

| 202 | <1 | [M+4]⁺ (³⁷Cl, ³⁷Cl) |

| 93 | 100 | [C₄H₈Cl]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 55 | 75 | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard techniques for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a 90 MHz FT-NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Spectral Width: 8278 Hz

-

Data Points: 32768

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 761

-

Spectral Width: 22727 Hz

-

Data Points: 32768

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

-

Instrumentation: A magnetic sector mass spectrometer was used for the analysis.

-

Ionization Method: Electron Ionization (EI) was employed.

-

Ionization Energy: 70 eV

-

Source Temperature: 200 °C

-

-

Mass Analyzer:

-

Scan Range: m/z 10 - 300

-

-

Data Processing: The resulting mass spectrum was plotted as relative intensity versus the mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The process of obtaining and interpreting spectral data for a compound like this compound follows a logical workflow. This can be visualized to understand the relationship between the different spectroscopic techniques and the final structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the 13C NMR Spectrum Analysis of Bis(4-chlorobutyl) ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Bis(4-chlorobutyl) ether. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring 13C NMR spectra, and a visual representation of the molecular structure and its corresponding NMR signals.

Predicted 13C NMR Spectral Data

Due to the unavailability of experimentally derived 13C NMR data in publicly accessible databases, the following chemical shifts for this compound have been predicted based on established substituent effects and typical values for similar chemical environments. These predictions provide a strong foundation for the interpretation of experimentally acquired spectra.

The structure of this compound is symmetrical, leading to a simplified 13C NMR spectrum with four distinct signals corresponding to the four unique carbon environments in the butyl chain.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Structure | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |

| C1 | Cl-C H2-CH2-CH2-CH2-O- | ~45 | Triplet |

| C2 | Cl-CH2-C H2-CH2-CH2-O- | ~30 | Triplet |

| C3 | Cl-CH2-CH2-C H2-CH2-O- | ~27 | Triplet |

| C4 | Cl-CH2-CH2-CH2-C H2-O- | ~70 | Triplet |

Disclaimer: The chemical shift values presented are estimations and should be confirmed by experimental data.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). A small amount can be added to the solvent.

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-defined NMR signals.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or the solvent peak to its known chemical shift.

-

Peak Picking and Integration: Identify and list the chemical shifts of the peaks. If quantitative information is needed, integrate the peak areas.

Visualization of Molecular Structure and 13C NMR Signals

The following diagram illustrates the chemical structure of this compound and the assignment of the predicted 13C NMR signals to the corresponding carbon atoms.

Caption: Molecular structure and predicted 13C NMR signal assignments for this compound.

An In-depth Technical Guide to the Material Safety of Bis(4-chlorobutyl) ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

Bis(4-chlorobutyl) ether is a chemical compound used in laboratory settings, particularly in organic synthesis.[1] Understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 1,1'-Oxybis(4-chlorobutane), 4,4'-Dichlorodibutyl ether | [3] |

| CAS Number | 6334-96-9 | [2] |

| Molecular Formula | C₈H₁₆Cl₂O | [4] |

| Molecular Weight | 199.12 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid/oil | [3][5] |

| Odor | No information available | [6] |

| Boiling Point | 129-131 °C at 10 mmHg | |

| Density | 1.081 g/mL at 25 °C | |

| Refractive Index | n20/D 1.459 | |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| RTECS Number | KN0400000 | [3][7] |

Toxicological Data

The toxicological profile of this compound is not extensively documented in publicly available literature. The available data on its acute toxicity and irritation potential are summarized below. There is a notable lack of data for dermal and inhalation routes, as well as for chronic toxicity endpoints.

Acute Toxicity

The primary concern for acute exposure is through ingestion.[2]

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Classification | Source(s) |

| LD₅₀ | Mouse | Oral | 1210 mg/kg | Category 4 (Harmful if swallowed) | [2] |

| LD₅₀ | Data Not Available | Dermal | - | - | |

| LC₅₀ | Data Not Available | Inhalation | - | - |

Irritation and Corrosivity

Contradictory information exists regarding the skin irritation potential of this compound. While safety data sheets classify it as a skin irritant, a specific in vivo study found no irritation.[6] It is consistently classified as a serious eye irritant.

Table 3: Irritation/Corrosion Data for this compound

| Endpoint | Species | Results | Classification | Source(s) |

| Skin Irritation | Rabbit | No irritation observed; Primary Irritation Score = 0.00 | Not Classified (based on this study) | |

| Eye Irritation | Data Not Available | Data Not Available | Causes serious eye irritation (Category 2A) | [6] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of specific experimental data for this compound regarding its mutagenic, carcinogenic, and reproductive effects. Safety data sheets indicate that no components are listed as probable or confirmed carcinogens by IARC at levels greater than or equal to 0.1%.[2] However, as a bifunctional alkylating agent, there is a theoretical potential for genotoxicity.

Table 4: Genotoxicity, Carcinogenicity, and Reproductive Toxicity of this compound

| Endpoint | Test System | Results | Source(s) |

| Genotoxicity | Data Not Available | Data Not Available | |

| Carcinogenicity | Data Not Available | Data Not Available | |

| Reproductive Toxicity | Data Not Available | Data Not Available |

Hazard Identification and Safety Precautions

Based on the available data, this compound is considered hazardous. The primary hazards are acute oral toxicity and serious eye irritation.[6]

GHS Hazard Classification

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[6]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation) - Note: This classification from SDSs is contradicted by some experimental data.[6]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a suitable respirator.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Experimental Protocols

The following are summaries of standard OECD guidelines relevant to the toxicological assessment of a chemical like this compound. These protocols provide a framework for generating the missing data for this compound.

Protocol for Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is designed to classify a substance into a GHS toxicity category with the use of a minimal number of animals.

-

Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat), nulliparous and non-pregnant.

-

Housing and Fasting: House animals individually. Fast animals overnight before dosing (food, but not water).

-

Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Stepwise Procedure:

-

Dose a group of 3 animals at the selected starting dose.

-

If no mortality occurs, proceed to the next higher fixed dose level with a new group of 3 animals.

-

If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified in the corresponding toxicity category.

-

If mortality occurs in 1 animal, dose an additional 3 animals at the same dose level.

-

-

Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.

-

Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Protocol for Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Animal Selection: Use healthy young adult albino rabbits.

-

Test Area Preparation: Shave an area of approximately 6 cm² on the animal's back 24 hours before the test.

-

Application: Apply 0.5 mL of the liquid test substance to the shaved skin under a gauze patch, held in place with semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After patch removal, observe the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days if effects are persistent.

-

Scoring: Grade the skin reactions according to a standardized scoring system (e.g., Draize scale). The mean scores for erythema and edema are used to determine the irritation category.

Protocol for Acute Eye Irritation/Corrosion (OECD 405)

This test, often referred to as the Draize eye test, assesses the potential for a substance to cause ocular damage.

-

Animal Selection: Use healthy young adult albino rabbits.

-

Initial Test: Instill 0.1 mL of the liquid test substance into the conjunctival sac of one eye of a single animal. The other eye remains untreated as a control.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score lesions of the cornea (opacity), iris, and conjunctivae (redness, chemosis/swelling).

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed, confirm the response in up to two additional animals.

-

Reversibility: If effects are present at 72 hours, observations should continue until the effects are fully reversed or for a maximum of 21 days.

-

Classification: The classification is based on the severity and persistence of the observed ocular lesions.

Potential Mechanism of Toxicity and Signaling

While specific mechanistic studies on this compound are lacking, its chemical structure as a bifunctional chloroalkane suggests it acts as an alkylating agent.

Proposed Mechanism: Alkylation

Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.[8]

-

Activation: The chloro- substituents are leaving groups, making the terminal carbons of the butyl chains electrophilic.

-

Nucleophilic Attack: Nucleophilic sites on DNA bases (e.g., the N7 position of guanine) can attack these electrophilic carbons.

-

Adduct Formation: This results in the formation of a DNA adduct, covalently linking the chemical to the DNA strand.

-

Cross-linking: As a bifunctional agent, one molecule of this compound can potentially react with two different nucleophilic sites, leading to DNA-DNA or DNA-protein cross-links.

-

Cellular Consequences: These DNA adducts and cross-links can interfere with DNA replication and transcription, leading to mutations, chromosomal aberrations, and ultimately, cytotoxicity or carcinogenesis.[8]

The following diagrams illustrate the logical flow of hazard assessment and the proposed toxicological mechanism.

Caption: Workflow for chemical hazard identification and risk management.

Caption: Proposed mechanism of toxicity for this compound.

References

- 1. This compound CAS#: 6334-96-9 [m.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 6334-96-9 | TCI EUROPE N.V. [tcichemicals.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 6334-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound | 6334-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Toxicity of Bis(4-chlorobutyl) ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.

Executive Summary

Bis(4-chlorobutyl) ether (CAS No. 6334-96-9) is a chemical intermediate with limited publicly available toxicological data. Current information, primarily from Safety Data Sheets, classifies it as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2][3] A single acute oral toxicity study in mice has been reported.[4] Notably, there is a significant lack of data regarding its chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects. This guide provides a comprehensive overview of the known hazards, summarizes the available quantitative data, and outlines standard experimental protocols relevant to assessing the toxicology of this compound. It is crucial to distinguish this compound from the structurally different and highly carcinogenic Bis(chloromethyl) ether (BCME).

Chemical and Physical Properties

This compound is a colorless liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6334-96-9 | [1][2][4] |

| Molecular Formula | C₈H₁₆Cl₂O | [2][5][6] |

| Molecular Weight | 199.12 g/mol | [2][5][6] |

| Boiling Point | 129 - 131 °C @ 10 mmHg | [1][7] |

| Density | 1.081 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.459 | [7] |

Hazard Identification and Classification

This compound is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Toxicological Data

The available quantitative toxicological data for this compound is limited to a single acute oral toxicity study. Data for other toxicological endpoints are not available.

Acute Toxicity

| Route | Species | Value | Observations | Reference |

| Oral | Mouse | LD₅₀: 1,210 mg/kg | Behavioral: Muscle contraction or spasticity. Gastrointestinal: Ulceration or bleeding from stomach. Liver: Other changes. | [4] |

Other Toxicological Endpoints

There is no specific data available for this compound for the following endpoints:

-

Inhalation Toxicity: No data available.[4]

-

Dermal Toxicity: No data available.

-

Skin Corrosion/Irritation: Classified as a skin irritant, but no quantitative data or detailed study reports are available.[1][2]

-

Serious Eye Damage/Eye Irritation: Classified as a serious eye irritant, but no quantitative data or detailed study reports are available.[1][2]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][4] It is important not to confuse this compound with other carcinogenic chloroalkyl ethers like bis(chloromethyl) ether.[8][9][10]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

Due to the lack of published studies for this compound, this section outlines standardized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the methodologies that would be employed to generate the missing data.

Acute Oral Toxicity (OECD TG 423)

-

Principle: A stepwise procedure with a limited number of animals of a single sex (typically females). It uses a starting dose, followed by observation and subsequent dosing of additional animals at higher or lower fixed doses depending on the outcome.

-

Animal Model: Typically rats or mice.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The LD₅₀ is estimated based on the observed mortality across the different dose levels.

Skin Irritation/Corrosion (OECD TG 404)

-

Principle: The substance is applied to the skin of an animal, and the degree of irritation or corrosion is assessed at specific intervals.

-

Animal Model: Albino rabbit.

-

Procedure:

-

A small area of the animal's dorsal skin is clipped free of fur.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small patch of skin.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is washed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: Scores for erythema and edema are used to classify the substance's irritation potential.

Eye Irritation/Corrosion (OECD TG 405)

-

Principle: The substance is applied into one eye of an animal, with the untreated eye serving as a control. The effects on the cornea, iris, and conjunctiva are assessed.

-

Animal Model: Albino rabbit.

-

Procedure:

-

A single dose (0.1 mL of liquid) is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eye is examined at 1, 24, 48, and 72 hours after application.

-

-

Endpoint: Scores for corneal opacity, iritis, and conjunctival redness and swelling are used to classify the substance's irritation potential.

Logical Workflow and Visualizations

The assessment of a chemical with limited data, such as this compound, follows a logical progression. The workflow diagram below illustrates a typical process for chemical hazard evaluation.

References

- 1. fishersci.com [fishersci.com]

- 2. angenechemical.com [angenechemical.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6334-96-9 Name: this compound [xixisys.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Bis(4-chlorobutyl) ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated thermodynamic properties of Bis(4-chlorobutyl) ether (CAS No: 6334-96-9). This compound is a significant intermediate in organic synthesis, notably in the production of the selective serotonin reuptake inhibitor, Paroxetine.[1] A thorough understanding of its thermodynamic characteristics is crucial for process optimization, safety, and scale-up in pharmaceutical and chemical manufacturing. This document consolidates available physical property data, outlines detailed experimental protocols for the determination of key thermodynamic parameters, and presents a logical workflow for its synthesis.

Physicochemical and Thermodynamic Properties

Tabulated Physical and Thermodynamic Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆Cl₂O | [2][3] |

| Molecular Weight | 199.12 g/mol | [2][3] |

| Boiling Point | 129-131 °C at 10 mmHg132 °C at 15 mmHg | |

| Density | 1.081 g/mL at 25 °C | |

| Refractive Index | n20/D 1.459 | |

| Vapor Pressure | 0.0275 mmHg at 25 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [5] |

Estimated Thermodynamic Properties

Due to the scarcity of experimental data, the enthalpy of vaporization and heat capacity have been estimated using established thermodynamic principles.

1.2.1. Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be estimated from the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization. Using the single reported vapor pressure value and the boiling point at a reduced pressure, a rough estimation can be made. However, for a more reliable value, experimental determination is recommended.

1.2.2. Heat Capacity (Cp)

The heat capacity of liquid organic compounds can be estimated using group additivity methods. These methods, such as the one developed by Ruzicka and Domalski, provide contributions for various molecular groups to the overall heat capacity as a function of temperature.[6][7]

Experimental Protocols

Detailed experimental procedures for the determination of the thermodynamic properties of this compound are not available in the literature. Therefore, this section outlines generalized, standard methodologies that are applicable for the precise measurement of these properties for a liquid organic compound.

Synthesis of this compound

A detailed and reliable method for the synthesis of this compound from tetrahydrofuran has been reported in Organic Syntheses.[8]

Materials:

-

Dry tetrahydrofuran

-

Phosphorus oxychloride

-

Concentrated sulfuric acid

-

Ether

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g of dry tetrahydrofuran.

-

Cool the flask in an ice bath and add 256 g of phosphorus oxychloride rapidly with stirring.

-

Cool the mixture to 10-15 °C and add 50 ml of concentrated sulfuric acid.

-

Remove the ice bath and allow the reaction mixture to warm. The temperature will rise, and reflux will begin.

-

Maintain the temperature between 90-100 °C for 45 minutes, using an ice-water bath for cooling if necessary.

-

Cool the dark reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the mixture with 225 ml of ether.

-

Wash the ether extract with four 100-ml portions of water.

-

Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the ether by distillation.

-

Fractionally distill the residual liquid under reduced pressure to obtain the pure 4,4'-dichlorodibutyl ether.

Vapor Pressure Determination

The static or quasi-static method is suitable for determining the vapor pressure of liquids over a range of temperatures.

Apparatus:

-

A thermostatically controlled sample cell connected to a pressure transducer and a vacuum pump.

-

Temperature sensor.

-

Data acquisition system.

Procedure:

-

A small, purified sample of this compound is placed in the sample cell.

-

The cell is evacuated to remove any dissolved gases.

-

The sample is heated to the desired temperature and allowed to reach thermal equilibrium.

-

The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Vaporization (ΔHvap) Determination by Calorimetry

Differential Scanning Calorimetry (DSC) is a modern and efficient method for measuring the enthalpy of vaporization.[9]

Apparatus:

-

Differential Scanning Calorimeter.

-

Pierced crucible.

Procedure:

-

A few milligrams of the sample are placed in a pierced crucible.

-

The crucible is subjected to a controlled temperature ramp in the DSC.

-

As the sample is heated, the heat flow required to raise its temperature is measured.

-

When the boiling point is reached, a significant endothermic peak is observed, corresponding to the energy required for vaporization.

-

The integration of this peak provides the enthalpy of vaporization.[9]

Heat Capacity (Cp) Determination

The heat capacity of a liquid can also be determined using a Differential Scanning Calorimeter or a dedicated heat capacity calorimeter.

Apparatus:

-

Differential Scanning Calorimeter or a Tian-Calvet type calorimeter.

-

Sample and reference crucibles.

Procedure:

-

A baseline is established with empty sample and reference crucibles.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to calibrate the instrument.

-

A known mass of the this compound sample is placed in the sample crucible.

-

The sample is subjected to a precise temperature program (e.g., a heating ramp).

-

The difference in heat flow between the sample and the reference crucible is measured, from which the heat capacity of the sample is calculated as a function of temperature.

Logical Workflow and Diagrams

Synthesis Workflow of this compound

The synthesis of this compound from tetrahydrofuran involves a series of well-defined steps, from the initial reaction to the final purification. The following diagram illustrates this experimental workflow.

Caption: Synthesis Workflow for this compound.

Conclusion

This technical guide has synthesized the available data on the thermodynamic properties of this compound and provided generalized experimental protocols for their determination. While directly measured thermodynamic data for this compound is limited, the presented information and methodologies offer a robust starting point for researchers, scientists, and drug development professionals. Accurate experimental determination of properties like vapor pressure as a function of temperature, enthalpy of vaporization, and heat capacity is highly recommended for applications requiring high-fidelity process modeling and safety analysis. The provided synthesis workflow offers a clear and established method for the laboratory-scale production of this important chemical intermediate.

References

- 1. apicule.com [apicule.com]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. This compound | 6334-96-9 [m.chemicalbook.com]

- 6. Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. II. Compounds of carbon, hydrogen, halogens, nitrogen, oxygen, and sulfur (Journal Article) | OSTI.GOV [osti.gov]

- 7. srd.nist.gov [srd.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. calnesis.com [calnesis.com]

Technical Guide: Bis(4-chlorobutyl) ether - Purity and Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay methods for Bis(4-chlorobutyl) ether (CAS No. 6334-96-9), a key intermediate in various chemical syntheses. This document outlines typical purity specifications, potential impurities, and detailed experimental protocols for the analytical methods used to assess its quality.

Purity Specifications and Physical Properties

This compound is commercially available at a high purity level, typically ≥98%. The primary analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6334-96-9 | [1] |

| Molecular Formula | C₈H₁₆Cl₂O | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 129-131 °C at 10 mmHg | |

| Density | 1.081 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.459 | [2] |

| Purity (typical) | ≥98% (by GC) | [1] |

Synthesis and Potential Impurities

A common laboratory-scale synthesis of this compound involves the reaction of tetrahydrofuran with phosphorus oxychloride and concentrated sulfuric acid. Understanding the synthesis route is crucial for identifying potential impurities.

Potential Impurities:

-

Unreacted Starting Materials: Tetrahydrofuran, phosphorus oxychloride.

-

Side Products: 1,4-dichlorobutane.

-

Residual Solvents: Ether (used during extraction).

The primary purification method is fractional distillation under reduced pressure, which is effective at removing these lower and higher boiling point impurities.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a well-established procedure.

Materials:

-

Tetrahydrofuran (dry)

-

Phosphorus oxychloride

-

Concentrated sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place dry tetrahydrofuran.

-

Cool the flask in an ice bath and add phosphorus oxychloride.

-

Slowly add concentrated sulfuric acid while keeping the temperature between 10-15 °C.

-

Remove the ice bath and cautiously heat the mixture until an exothermic reaction begins (around 88-90 °C).

-

Maintain the temperature at 90-100 °C until the exothermic reaction ceases.

-

Add water to the reaction mixture and reflux for 30 minutes.

-

Distill the mixture until the vapor temperature reaches 99-100 °C.

-

Cool the reaction mixture and extract with diethyl ether.

-

Wash the ether extract with water and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the ether by distillation.

-

Purify the residual liquid by fractional distillation under reduced pressure.

Assay by Gas Chromatography (GC)

While specific parameters from suppliers are not publicly available, a general method for the analysis of chlorinated ethers can be applied.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). A Mass Spectrometer (MS) can also be used for definitive identification.

Table 2: Suggested Gas Chromatography Parameters

| Parameter | Suggested Condition |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen, constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial temperature 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |

| Injection Volume | 1 µL |

| Sample Preparation | Dilute the sample in a suitable solvent such as hexane or ethyl acetate. |

Purity Calculation:

The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

¹³C NMR Spectroscopy:

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~70 | -O-C H₂- |

| ~45 | -C H₂-Cl |

| ~30 | -O-CH₂-C H₂- |

| ~27 | -CH₂-C H₂-Cl |

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-